2-(6-Aminopyridin-2-yloxy)ethanol
Description
2-(6-Aminopyridin-2-yloxy)ethanol is a pyridine derivative featuring an ethanol moiety linked via an ether bond to the 2-position of a pyridine ring substituted with an amino group at the 6-position.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(6-aminopyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H10N2O2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2,(H2,8,9) |
InChI Key |
WPQVRYBNMJKCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the nucleophilic ring-opening reaction of ethylene oxide by 6-aminopyridine. The amino group on the pyridine ring acts as a nucleophile, attacking the strained epoxide ring of ethylene oxide, resulting in the formation of the ether linkage with an appended ethanol side chain.
$$
\text{6-Aminopyridine} + \text{Ethylene oxide} \xrightarrow[\text{Base}]{\text{Solvent, Controlled Temp}} \text{this compound}
$$
- Base catalyst: Sodium hydroxide (NaOH) or other mild bases to facilitate epoxide ring opening.
- Solvent: Typically polar aprotic solvents or water.
- Temperature: Controlled to moderate levels to prevent side reactions.
- Stoichiometry: Equimolar or slight excess of ethylene oxide to ensure complete conversion.
This method is well-documented in chemical supply catalogs and research protocols, emphasizing controlled conditions to optimize yield and purity.
Alternative Synthetic Strategies
While the direct reaction of 6-aminopyridine with ethylene oxide is the most straightforward method, literature suggests alternative routes involving protection-deprotection strategies and lithiation intermediates for enhanced selectivity and functional group tolerance.
For example, a related synthetic strategy reported in the literature for similar aminopyridine derivatives involves:
- Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
- Generation of a dianion intermediate by treatment with n-butyllithium (n-BuLi).
- Reaction of the dianion with an epoxide derivative to introduce the ethanol side chain.
- Subsequent deprotection to yield the free amino compound.
Although this method is more complex, it allows for precise control over regioselectivity and functional group compatibility, which can be adapted for this compound synthesis.
Industrial Scale Considerations
Industrial synthesis typically scales the direct nucleophilic ring-opening approach, optimizing parameters such as:
- Continuous flow reactors for controlled addition of ethylene oxide.
- Use of heterogeneous or phase-transfer catalysts to increase reaction rates.
- Purification by crystallization or chromatographic techniques to achieve high purity.
Process optimization focuses on maximizing yield, minimizing byproducts, and ensuring safety due to the reactive nature of ethylene oxide.
Analysis of Chemical Reactions and Mechanisms
Functional Group Reactivity
The molecule contains two key reactive sites:
- The amino group at the 6-position of the pyridine ring.
- The hydroxyl group of the ethanol moiety linked via an ether bond.
These functional groups enable various chemical transformations:
| Reaction Type | Functional Group Involved | Common Reagents/Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Hydroxyl group | Potassium permanganate (KMnO4), CrO3 | 2-(6-Aminopyridin-2-yloxy)acetaldehyde |
| Reduction | Amino group | Lithium aluminum hydride (LiAlH4), NaBH4 | 2-(6-Aminopyridin-2-yloxy)ethylamine |
| Nucleophilic Substitution | Hydroxyl group | Halides (HCl, HBr), acidic/basic catalysis | 2-(6-Aminopyridin-2-yloxy)ethyl halides |
| Condensation | Amino group | Aldehydes, ketones under acidic/basic catalysis | Schiff bases or imine derivatives |
Mechanistic Insights
- Nucleophilic attack on epoxide: The amino group attacks the less hindered carbon of ethylene oxide, opening the ring and forming the ether linkage.
- Hydrogen bonding: The amino and hydroxyl groups can form intra- or intermolecular hydrogen bonds, influencing solubility and reactivity.
- Electron density effects: The amino substituent at the 6-position increases electron density on the pyridine ring, potentially affecting electrophilic aromatic substitution and coordination chemistry.
Data Table: Summary of Preparation Methods and Reaction Parameters
Comparative Analysis with Structural Analogues
| Compound Name | Amino Group Position | Molecular Weight (g/mol) | Key Differences in Synthesis and Reactivity |
|---|---|---|---|
| This compound | 6-position | 154.17 | Amino at 6-position enhances nucleophilicity; direct epoxide ring opening preferred |
| 2-(3-Aminopyridin-2-yloxy)ethanol | 3-position | Similar | Similar synthetic route; slightly different electronic effects on pyridine ring |
| (6-Methoxypyridin-2-yl)methanol | Methoxy substituent | Slightly lower | Lacks amino group; less reactive in amine-based reactions; synthesis involves methylation steps |
Summary and Professional Insights
- The most common and practical preparation method for this compound is the nucleophilic ring-opening of ethylene oxide by 6-aminopyridine under basic conditions.
- Protection strategies involving Boc groups and lithiation intermediates provide alternative routes for complex synthetic needs.
- Industrial synthesis adapts these methods with process engineering for scale-up and purity optimization.
- The compound’s amino and hydroxyl groups confer versatile chemical reactivity, enabling oxidation, reduction, substitution, and condensation reactions.
- Comparative studies with positional isomers and analogues highlight the influence of substituent position on reactivity and synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminopyridin-2-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(6-Aminopyridin-2-yloxy)acetaldehyde.
Reduction: Formation of 2-(6-Aminopyridin-2-yloxy)ethylamine.
Substitution: Formation of 2-(6-Aminopyridin-2-yloxy)ethyl halides.
Scientific Research Applications
2-(6-Aminopyridin-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Aminopyridin-2-yloxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituent positions, molecular weights, and functional groups:
Key Comparative Analysis
Substituent Position Effects: The amino group at the 6-position in 2-(6-Aminopyridin-2-yloxy)ethanol likely enhances electron density at the pyridine ring’s 2-position compared to its 3-amino isomer (e.g., 2-(3-Aminopyridin-2-yloxy)ethanol). This difference could influence reactivity in nucleophilic aromatic substitution or coordination chemistry . Chloro-substituted analogs (e.g., compound from ) exhibit higher molecular weight and altered solubility due to the dihydrochloride salt form, which may be advantageous in pharmaceutical formulations.
Functional Group Impact: Methoxy-substituted derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol ) lack the amino group but retain a hydroxyl moiety, making them less reactive in amine-specific reactions (e.g., Schiff base formation). Ethanol-linked ethers (common in all listed compounds) provide flexibility for further functionalization, such as esterification or conjugation to biomolecules.
Cost and Availability: 2-(3-Aminopyridin-2-yloxy)ethanol is commercially available at a high price ($400/g for 1 g), suggesting synthetic complexity or niche applications . In contrast, chloro- or methoxy-substituted derivatives may be more accessible due to simpler synthesis routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
